Differential GPx-Like Catalytic Activity: Selenocystamine vs. Selenite vs. Selenocystine
Selenocystamine exhibits glutathione peroxidase (GPx)-like activity comparable to selenite in catalyzing H2O2 decomposition by GSH, with a measured specific activity of 2.7 µmol H2O2/min per µmol (CyaSe)2, while selenite (SeO3(2-)) demonstrates 3.6 µmol/min per µmol SeO3(2-) under identical assay conditions [1]. Importantly, selenocystamine displays broader substrate specificity than selenite, showing activity toward cumene- and t-butyl-hydroperoxide that selenite lacks [1]. Furthermore, selenocystamine achieves a GPx optimum at pH 9.0, whereas selenocystine peaks at pH 8.0, both assayed at 10⁻⁵ M selenium concentration [2].
| Evidence Dimension | GPx-like catalytic activity (H2O2 decomposition rate) |
|---|---|
| Target Compound Data | 2.7 µmol H2O2/min per µmol (CyaSe)2 |
| Comparator Or Baseline | Selenite: 3.6 µmol H2O2/min per µmol SeO3(2-) |
| Quantified Difference | Selenite ~1.33× more active; selenocystamine active on hydroperoxides vs. selenite inactive |
| Conditions | Leuco crystal violet POD-based H2O2 assay, pH not specified, GSH as thiol cofactor |
Why This Matters
Procurement decisions for antioxidant research must account for substrate specificity—selenocystamine's activity against organic hydroperoxides expands experimental utility beyond selenite's narrower H2O2-only profile.
- [1] Prütz WA. Glutathione peroxidase-like activity of simple selenium compounds. Peroxides and the heterocyclic N-oxide resazurin acting as O-atom donors. Z Naturforsch C J Biosci. 1995;50(3-4):209-19. View Source
- [2] Yasuda K, Watanabe H, Yamazaki S, Toda S. Glutathione peroxidase activity of D,L-selenocystine and selenocystamine. Biochem Biophys Res Commun. 1980;96(1):243-9. View Source
